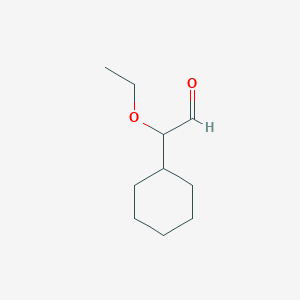
2-Cyclohexyl-2-ethoxyacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-2-ethoxyacetaldehyde is an organic compound characterized by a cyclohexyl group attached to an ethoxyacetaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-ethoxyacetaldehyde typically involves the reaction of cyclohexylmagnesium bromide with ethyl glyoxylate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:
- Preparation of cyclohexylmagnesium bromide by reacting cyclohexyl bromide with magnesium in anhydrous ether.
- Addition of ethyl glyoxylate to the Grignard reagent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexyl-2-ethoxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Cyclohexyl-2-ethoxyacetic acid.
Reduction: 2-Cyclohexyl-2-ethoxyethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Cyclohexyl-2-ethoxyacetaldehyde has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Drug Discovery: Its unique structure makes it a potential candidate for the development of new pharmaceuticals.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Biological Studies: It may be used in studies related to enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-2-ethoxyacetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclohexyl and ethoxy groups may influence the compound’s binding affinity and specificity for different targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexylacetaldehyde: Lacks the ethoxy group, making it less versatile in certain reactions.
2-Ethoxyacetaldehyde: Lacks the cyclohexyl group, affecting its hydrophobicity and reactivity.
Cyclohexylacetone: Contains a ketone group instead of an aldehyde, leading to different reactivity.
Uniqueness
2-Cyclohexyl-2-ethoxyacetaldehyde is unique due to the presence of both cyclohexyl and ethoxy groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical transformations and applications in various fields.
Propriétés
IUPAC Name |
2-cyclohexyl-2-ethoxyacetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-12-10(8-11)9-6-4-3-5-7-9/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHWSPNZBGCHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
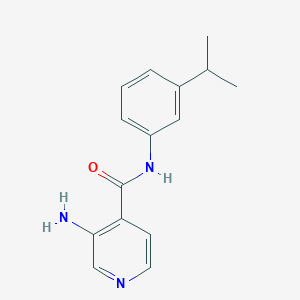
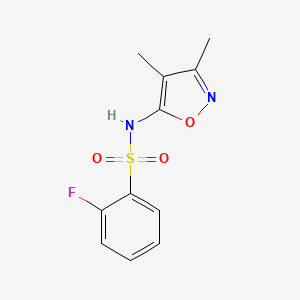
![N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6632858.png)
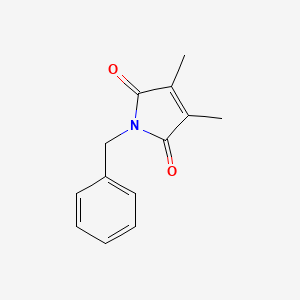
![3-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B6632869.png)
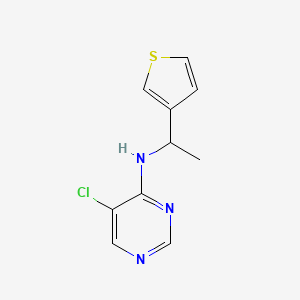
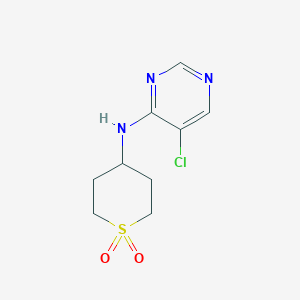
![[1-[(5-Fluoro-2-methylphenyl)methyl]imidazol-2-yl]methanol](/img/structure/B6632892.png)
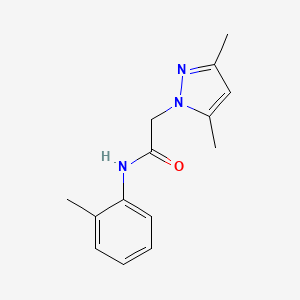
![1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B6632925.png)
![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)
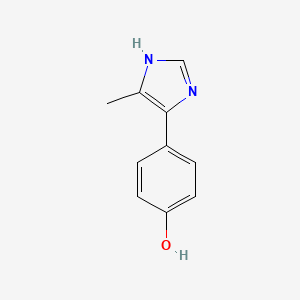
![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)

